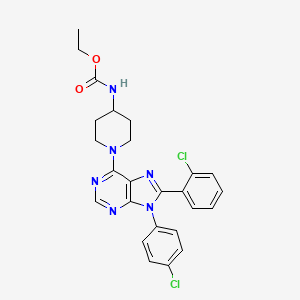

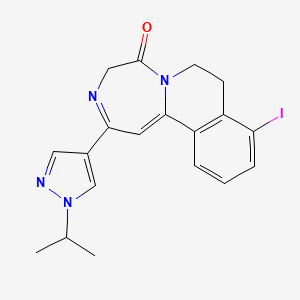

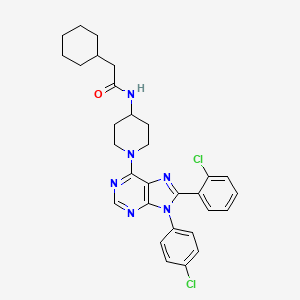

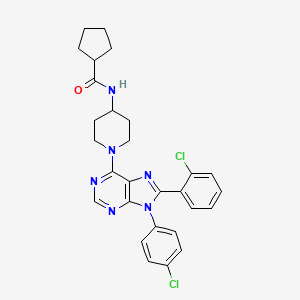

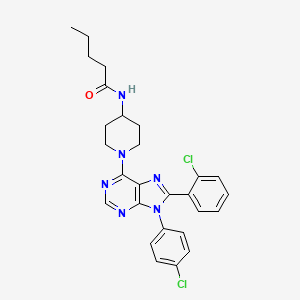

Diphenyl purine derivative 4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le dérivé de purine diphénylique 4 est un composé synthétique appartenant à la classe des dérivés de purine. Les dérivés de purine sont connus pour leur large éventail d'activités pharmacologiques, notamment des propriétés antivirales, antitumorales et anti-inflammatoires. Le dérivé de purine diphénylique 4 est caractérisé par la présence de deux groupes phényle attachés au cycle purine, ce qui améliore son activité biologique et sa stabilité.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du dérivé de purine diphénylique 4 implique généralement les étapes suivantes :

Matériaux de départ : La synthèse commence avec des dérivés de purine et de phényle disponibles dans le commerce.

Conditions réactionnelles : La réaction est effectuée dans un solvant tel que le diméthylformamide (DMF) avec un catalyseur basique tel que l'hydroxyde de potassium (KOH) à une température de 40 °C pendant 2 heures.

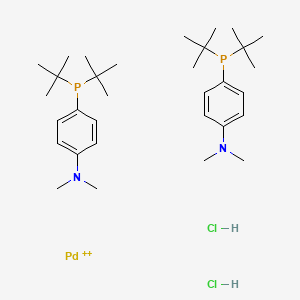

Réaction de couplage : Les groupes phényle sont introduits dans le cycle purine par une réaction de couplage, formant le dérivé de purine diphénylique.

Méthodes de production industrielle : Dans un environnement industriel, la production du dérivé de purine diphénylique 4 implique une mise à l'échelle du processus de synthèse en laboratoire. Les conditions réactionnelles sont optimisées pour la production à grande échelle, garantissant un rendement élevé et une pureté du produit final. Des réacteurs à écoulement continu et des systèmes automatisés sont souvent utilisés pour améliorer l'efficacité et la reproductibilité.

Analyse Des Réactions Chimiques

Types de réactions : Le dérivé de purine diphénylique 4 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé en utilisant des oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Des réactions de réduction peuvent être effectuées en utilisant des réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Les groupes phényle peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène en milieu acide.

Réduction : Borohydrure de sodium dans le méthanol.

Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base.

Produits majeurs :

Oxydation : Formation de dérivés de purine oxydés.

Réduction : Formation de dérivés de purine réduits.

Substitution : Formation de dérivés de purine substitués avec divers groupes fonctionnels.

4. Applications de recherche scientifique

Le dérivé de purine diphénylique 4 présente un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.

Biologie : Étudié pour son potentiel en tant qu'agent antiviral et anticancéreux.

Médecine : Enquête sur son potentiel thérapeutique dans le traitement des infections virales et du cancer.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et agrochimiques

5. Mécanisme d'action

Le mécanisme d'action du dérivé de purine diphénylique 4 implique son interaction avec des cibles moléculaires et des voies spécifiques :

Cibles moléculaires : Le composé cible les enzymes impliquées dans la synthèse et la réparation de l'ADN, telles que la dihydrofolate réductase (DHFR) et la thymidylate synthase (TS).

Voies impliquées : Il inhibe la voie du folate, conduisant à la perturbation de la synthèse de l'ADN et à la prolifération cellulaire.

Composés similaires :

Acyclovir : Un dérivé de purine antiviral utilisé pour traiter les infections à herpès.

Abacavir : Un dérivé de purine antirétroviral utilisé pour traiter les infections à VIH.

Triméthrexate : Un antifolate non classique utilisé dans le traitement du cancer.

Unicité : Le dérivé de purine diphénylique 4 est unique en raison de ses deux groupes phényle, qui améliorent sa stabilité et son activité biologique par rapport aux autres dérivés de purine. Cette modification structurelle permet un ciblage plus efficace des voies moléculaires impliquées dans les processus pathologiques.

Applications De Recherche Scientifique

Diphenyl purine derivative 4 has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an antiviral and anticancer agent.

Medicine: Investigated for its therapeutic potential in treating viral infections and cancer.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mécanisme D'action

The mechanism of action of diphenyl purine derivative 4 involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes involved in DNA synthesis and repair, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS).

Pathways Involved: It inhibits the folate pathway, leading to the disruption of DNA synthesis and cell proliferation.

Comparaison Avec Des Composés Similaires

Acyclovir: An antiviral purine derivative used to treat herpes infections.

Abacavir: An antiretroviral purine derivative used to treat HIV infections.

Trimetrexate: A nonclassical antifolate used in cancer treatment.

Uniqueness: Diphenyl purine derivative 4 is unique due to its dual phenyl groups, which enhance its stability and biological activity compared to other purine derivatives. This structural modification allows for more effective targeting of molecular pathways involved in disease processes.

Propriétés

Formule moléculaire |

C25H24Cl2N6O2 |

|---|---|

Poids moléculaire |

511.4 g/mol |

Nom IUPAC |

ethyl N-[1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)purin-6-yl]piperidin-4-yl]carbamate |

InChI |

InChI=1S/C25H24Cl2N6O2/c1-2-35-25(34)30-17-11-13-32(14-12-17)23-21-24(29-15-28-23)33(18-9-7-16(26)8-10-18)22(31-21)19-5-3-4-6-20(19)27/h3-10,15,17H,2,11-14H2,1H3,(H,30,34) |

Clé InChI |

YNFZOBCSHAKXPA-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)NC1CCN(CC1)C2=NC=NC3=C2N=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-fluoro-3-pyridyl)-1-[4-[(5-isopropyl-1H-pyrazol-3-yl)amino]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl]pyrrolidine-2-carboxamide](/img/structure/B10833287.png)

![(1,1,1-Trifluoro-3-hydroxypropan-2-yl) 3-[benzenesulfonyl(propan-2-yl)amino]-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B10833331.png)

![[4-[2-(3,4-Dichlorophenyl)-5-methylpyrazol-3-yl]piperidin-1-yl]-[2-(2,4-difluorophenyl)-4-(dimethylamino)-4-methylcyclopentyl]methanone](/img/structure/B10833364.png)

![N-[3-(3-Phenylisoxazol-5-Yl)propanoyl]-L-Alpha-Glutamyl-L-Alpha-Glutamyl-Amide](/img/structure/B10833372.png)